

Cross-study comparison of OY-201 clinical trial data

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An In-depth Comparative Analysis of ONC201 Clinical Trial Data in Recurrent Glioblastoma

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for ONC201 (now known as Dordaviprone) against other therapeutic alternatives for recurrent glioblastoma. The analysis is based on available experimental data, with a focus on quantitative outcomes and detailed methodologies.

Executive Summary

Recurrent glioblastoma remains a significant challenge in oncology, with limited effective treatment options. ONC201 has emerged as a promising investigational agent with a novel mechanism of action. This guide synthesizes clinical trial data for ONC201 and compares it with established treatments such as bevacizumab, lomustine, and temozolomide, providing a framework for understanding its potential therapeutic positioning.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key efficacy and safety endpoints from various clinical trials in recurrent glioblastoma. It is important to note that these trials were not head-to-head comparisons, and patient populations and study designs may vary.

Table 1: Efficacy of ONC201 in Recurrent Glioblastoma

Clinical Trial	Treatment Arm	Number of Patients	Median Overall Survival (OS)	Progression-Free Survival at 6 Months (PFS6)	Objective Response Rate (ORR)
Phase II (NCT02525692)[1][2]	ONC201 (625 mg, every 3 weeks)	17	41.6 weeks	11.8%	One partial response reported in a patient with H3 K27M mutation.[1][2]

Table 2: Efficacy of Competitor/Alternative Therapies in Recurrent Glioblastoma

Drug	Clinical Trial	Number of Patients	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Progression-Free Survival at 6 Months (PFS6)	Objective Response Rate (ORR)
Bevacizumab	BRAIN Study (NCT00345163)	85	9.2 months	4.2 months	29% ^[3]	28.2%
Bevacizumab + Lomustine	EORTC 26101 (NCT01290939) ^[4]	288	9.1 months	4.2 months	Not Reported	34-39% ^[5]
Lomustine	EORTC 26101 (NCT01290939) ^[4]	149	8.6 months	1.5 months	~20% ^[6]	5% ^[5]
Temozolomide (metronomic schedule)	Meta-analysis of 15 trials ^[6] ^[7]	402	65% (at 6 months)	Not Reported	33.1%	Not Reported
Temozolomide (standard schedule)	Meta-analysis of 15 trials ^[6] ^[7]	500	65% (at 6 months)	Not Reported	20.1%	Not Reported

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are extensive. Below is a summary of the key design elements for the pivotal trials.

ONC201 - Phase II (NCT02525692)

- Study Design: A multi-center, open-label, Phase II study.[\[8\]](#)
- Patient Population: Adult patients with recurrent glioblastoma who were bevacizumab-naïve.[\[9\]](#)[\[10\]](#)
- Intervention: ONC201 administered orally at a dose of 625 mg once every three weeks.[\[1\]](#)[\[8\]](#)
- Primary Endpoint: Progression-free survival at 6 months (PFS6).[\[8\]](#)
- Key Inclusion Criteria: Histologically confirmed recurrent glioblastoma; Karnofsky performance status ≥ 70 .
- Key Exclusion Criteria: Prior treatment with bevacizumab.[\[10\]](#)

Bevacizumab - BRAIN Study (NCT00345163)

- Study Design: A multi-center, open-label, non-comparative Phase II study.
- Patient Population: Patients with glioblastoma at first or second recurrence after prior radiation and temozolomide.
- Intervention: Bevacizumab 10 mg/kg intravenously every 2 weeks.
- Primary Endpoint: Objective response rate (ORR).
- Key Inclusion Criteria: Histologically confirmed glioblastoma; Karnofsky performance status ≥ 70 ; prior radiotherapy and temozolomide.[\[11\]](#)
- Key Exclusion Criteria: Active brain hemorrhage.[\[11\]](#)

Lomustine - EORTC 26101 (NCT01290939)

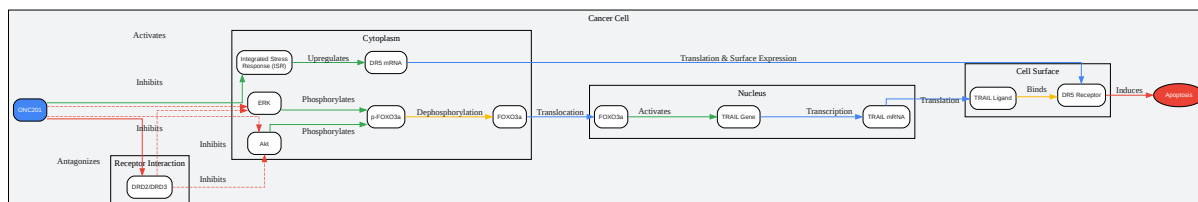
- Study Design: A randomized, open-label, multicenter Phase III trial.[\[4\]](#)
- Patient Population: Patients with first progression of glioblastoma after standard chemoradiotherapy.
- Intervention: Lomustine administered orally at 110 mg/m² once every 6 weeks.[\[12\]](#)[\[13\]](#)

- Primary Endpoint: Overall survival (OS).[13]
- Key Inclusion Criteria: Histologically confirmed glioblastoma; first recurrence at least 3 months after completion of radiotherapy.[5]
- Key Exclusion Criteria: Prior treatment with bevacizumab or other VEGF inhibitors.[11]

Visualizing Molecular Pathways and Experimental Workflows

ONC201 Signaling Pathway

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It acts as an antagonist of the dopamine D2-like receptors (DRD2 and DRD3) and an allosteric agonist of the mitochondrial protease ClpP.[1][14] This leads to the dual inhibition of Akt and ERK phosphorylation, resulting in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[1] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[1][14] Concurrently, ONC201 activates the integrated stress response (ISR), leading to increased expression of the TRAIL receptor DR5.[1] The combined upregulation of both TRAIL and its receptor DR5 triggers apoptosis in cancer cells.

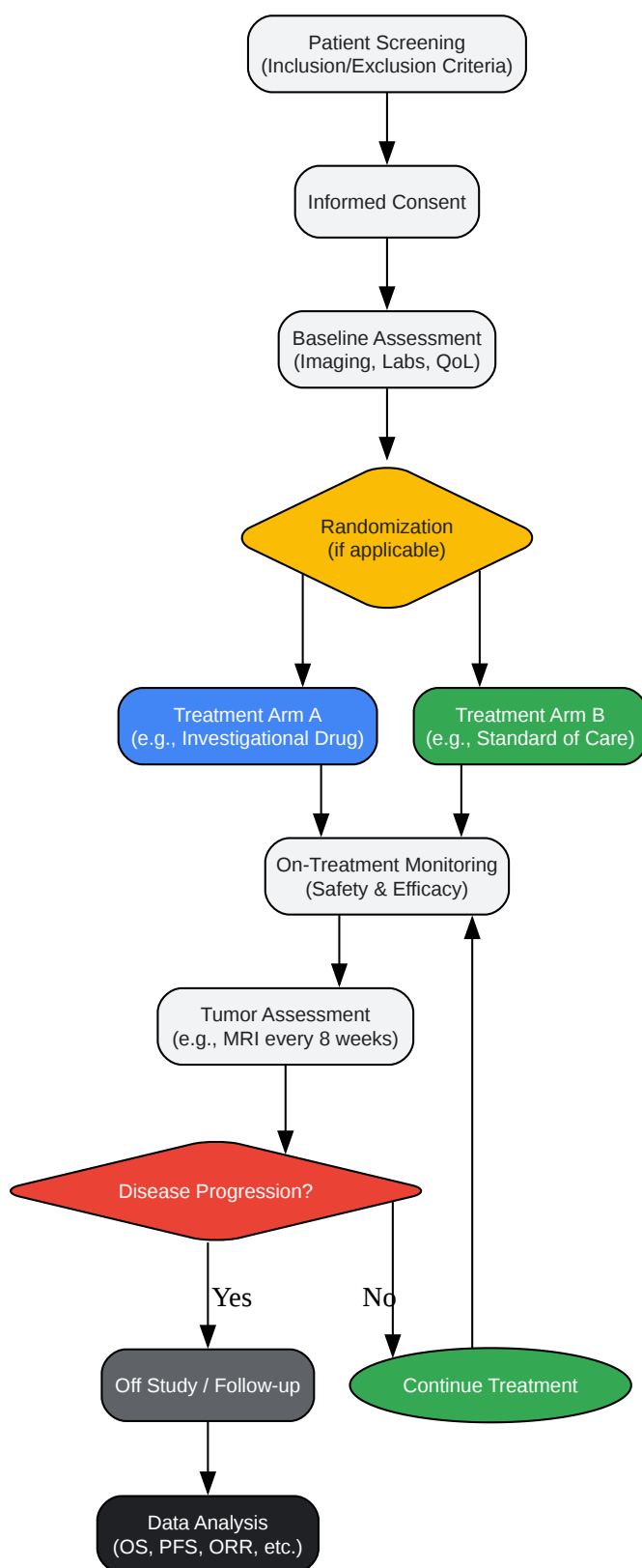


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Caption: ONC201 mechanism of action in glioblastoma cells.

Typical Clinical Trial Workflow for Recurrent Glioblastoma

The following diagram illustrates a generalized workflow for a clinical trial investigating a new agent for recurrent glioblastoma.



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Caption: Generalized workflow of a recurrent glioblastoma clinical trial.

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